{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Overview
Description
The compound {1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic molecule that features a combination of pyrazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The key steps include:
Formation of the Pyrazole Intermediate: This involves the reaction of 2,5-dimethylphenol with a suitable alkylating agent to form 2,5-dimethylphenoxyalkane, which is then reacted with hydrazine to form the pyrazole ring.
Formation of the Piperazine Intermediate: This involves the reaction of 4-methylbenzyl chloride with piperazine to form the 4-(4-methylbenzyl)piperazine.
Coupling Reaction: The final step involves the coupling of the pyrazole and piperazine intermediates using a suitable coupling agent, such as a carbodiimide, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:
Oxidation: The phenoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE: has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: It can be used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of {1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
- {1-[(2,6-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Uniqueness
The uniqueness of {1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,5-dimethylphenoxy group can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
[1-[(2,5-dimethylphenoxy)methyl]pyrazol-3-yl]-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-19-5-8-22(9-6-19)17-27-12-14-28(15-13-27)25(30)23-10-11-29(26-23)18-31-24-16-20(2)4-7-21(24)3/h4-11,16H,12-15,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNDZHIGDOPNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=NN(C=C3)COC4=C(C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.